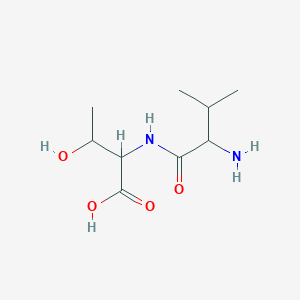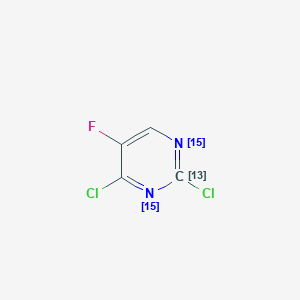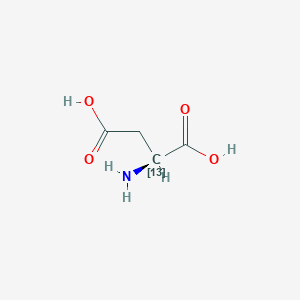
(2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid is a complex organic compound characterized by its isotopic labeling with nitrogen-15 and carbon-13. This compound is of significant interest in various scientific fields due to its unique isotopic composition, which makes it a valuable tool in research involving metabolic pathways, molecular interactions, and structural analysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid typically involves multi-step organic synthesis techniques. The process begins with the preparation of isotopically labeled precursors, such as nitrogen-15 labeled ammonia and carbon-13 labeled formaldehyde. These precursors undergo a series of reactions, including condensation, cyclization, and functional group transformations, to form the final compound. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and efficient production of the compound in bulk quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and industrial applications.
化学反应分析
Types of Reactions
(2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The imidazole ring and amino group can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized imidazole compounds.
科学研究应用
(2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid has numerous applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of isotopes in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of pharmaceuticals.
Industry: Applied in the production of labeled compounds for use in various industrial processes, including the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid involves its interaction with specific molecular targets and pathways. The isotopic labels allow for precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions with enzymes and receptors. The compound’s unique structure enables it to participate in various biochemical reactions, influencing cellular processes and metabolic functions.
相似化合物的比较
Similar Compounds
(2S)-2-azanyl-3-(1H-imidazol-5-yl)propanoic acid: A non-labeled analog of the compound, used in similar research applications but without the isotopic tracking capabilities.
(2S)-2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid: A partially labeled analog with nitrogen-15 labeling only.
(2S)-2-azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)propanoic acid: A partially labeled analog with carbon-13 labeling only.
Uniqueness
The uniqueness of (2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid lies in its comprehensive isotopic labeling, which provides a powerful tool for detailed studies of molecular dynamics and interactions. This compound’s ability to be tracked with high precision in various systems makes it invaluable for advanced research in multiple scientific disciplines.
属性
分子式 |
C6H9N3O2 |
|---|---|
分子量 |
162.105 g/mol |
IUPAC 名称 |
(2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
InChI 键 |
HNDVDQJCIGZPNO-HUEJSTCGSA-N |
手性 SMILES |
[13CH]1=[13C](N[13CH]=N1)[13CH2][13C@@H]([13C](=O)O)[15NH2] |
规范 SMILES |
C1=C(NC=N1)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine](/img/structure/B12058696.png)



![[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;trichloroiron;chloride](/img/structure/B12058704.png)
![1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea](/img/structure/B12058708.png)
